

Application Notes and Protocols for Measuring OGA Activity with JNJ-65355394

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Compound of Interest

Compound Name: JNJ-65355394

Cat. No.: B15608728

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activity of O-GlcNAcase (OGA) and the inhibitory effects of **JNJ-65355394** (also known as ASN90), a potent and selective OGA inhibitor. The following sections detail both biochemical and cellular-based assays to characterize the potency and mechanism of action of this compound.

Introduction to OGA and JNJ-65355394

O-GlcNAcylation is a dynamic post-translational modification where O-linked β -N-acetylglucosamine (O-GlcNAc) is added to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2][3]

JNJ-65355394 (ASN90) is a potent, substrate-competitive, and reversible inhibitor of OGA.[1][4] It is a valuable chemical probe for studying the functional roles of OGA and a potential

therapeutic agent. Accurate and reproducible methods to measure OGA activity in the presence of **JNJ-65355394** are crucial for advancing research and drug development in this area.

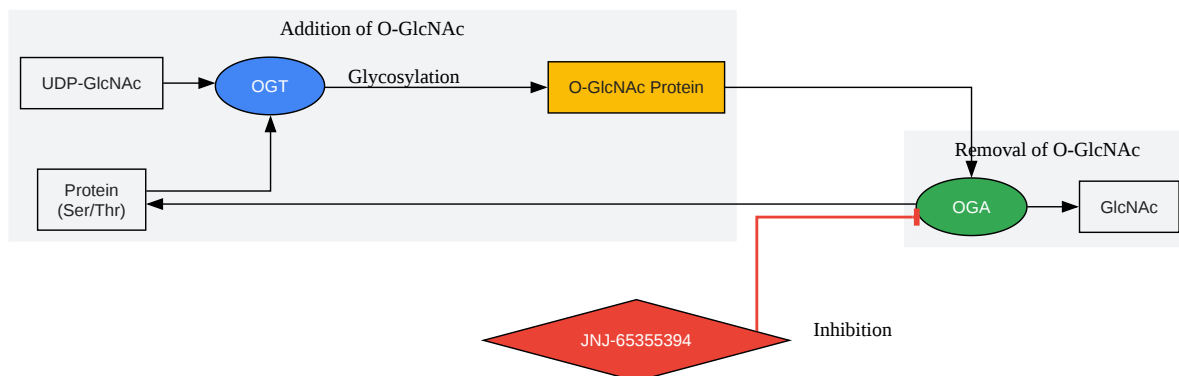
Quantitative Data Summary

The inhibitory potency of **JNJ-65355394** (ASN90) has been determined in both biochemical and cellular assays. The key quantitative data is summarized in the table below.

Assay Type	System	Measurement	Value	Reference
Biochemical	Recombinant Human OGA	IC50	10.2 nM	[1][4]
Cellular	Wild-type HEK293 cells	EC50 (Total O-GlcNAcylation)	320 nM	[4]
Cellular	HEK293 cells expressing human 2N4R tau	EC50 (Tau O-GlcNAcylation at Ser400)	314 nM	[4]

Signaling Pathway

The O-GlcNAc cycling pathway is a critical regulatory mechanism for a vast number of intracellular proteins. OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway, to glycosylate proteins. OGA reverses this modification. **JNJ-65355394** acts by inhibiting OGA, leading to an accumulation of O-GlcNAcylated proteins.



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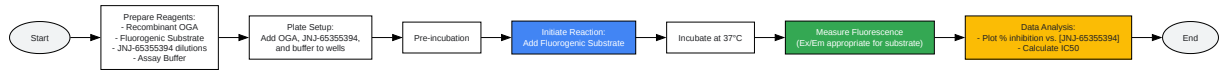
O-GlcNAc Cycling Pathway and Inhibition by JNJ-65355394.

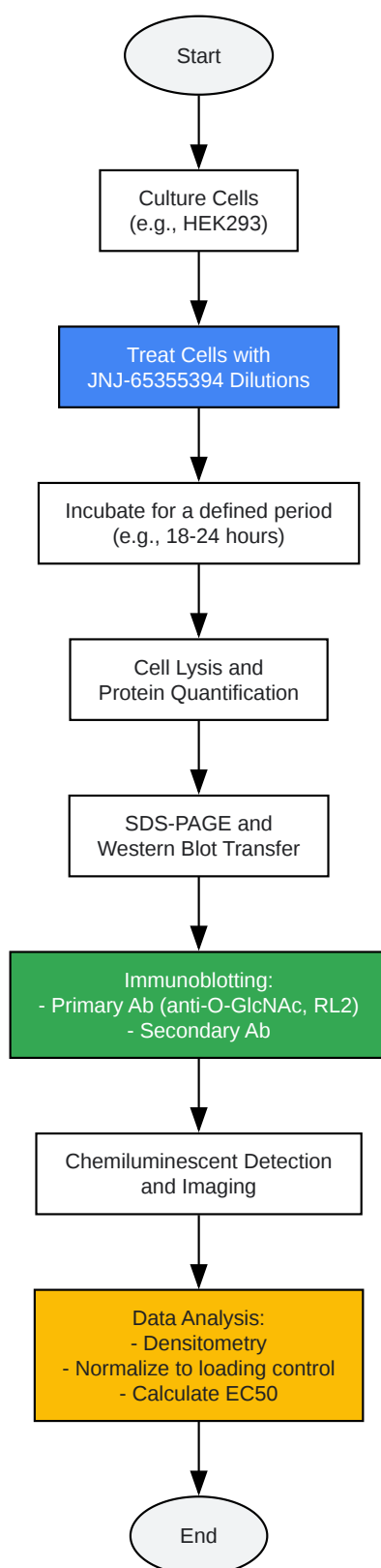
Experimental Protocols

Protocol 1: In Vitro Biochemical Assay for OGA Activity and Inhibition by JNJ-65355394

This protocol describes a fluorogenic assay to determine the in vitro potency (IC₅₀) of **JNJ-65355394** against recombinant human OGA.

Workflow:





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References

- [1. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and \$\alpha\$ -Synuclein Proteinopathies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and \$\alpha\$ -Synuclein Proteinopathies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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